![molecular formula C36H50N4O7 B13921858 2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide](/img/structure/B13921858.png)
2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide involves multiple steps, including the formation of peptide bonds and the incorporation of glycoloyl and oxiranyl groups. The synthetic route typically starts with the protection of amino acids, followed by coupling reactions using reagents such as carbodiimides or phosphonium salts. The reaction conditions often involve the use of organic solvents like dichloromethane or dimethylformamide, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain. The final product is then cleaved from the solid support and purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxiranyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
科学研究应用
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and the effects of chiral centers on reactivity.
Biology: Investigated for its potential as a bioactive peptide with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the inhibition or activation of the target, resulting in various biological effects .
相似化合物的比较
Similar Compounds
- **N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-oxo-2-pentanyl}-L-phenylalaninamide
- **N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-oxo-2-pentanyl}-L-phenylalaninamide
Uniqueness
N-[(2S)-2-(Glycoloylamino)-4-phenylbutanoyl]-L-leucyl-N-{(2S)-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-oxo-2-pentanyl}-L-phenylalaninamide is unique due to its combination of glycoloyl and oxiranyl groups, which confer specific reactivity and biological activity. The presence of multiple chiral centers also adds to its complexity and potential for stereoselective interactions .
属性
分子式 |
C36H50N4O7 |
|---|---|
分子量 |
650.8 g/mol |
IUPAC 名称 |
2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C36H50N4O7/c1-23(2)18-28(32(43)36(5)22-47-36)38-35(46)30(20-26-14-10-7-11-15-26)40-34(45)29(19-24(3)4)39-33(44)27(37-31(42)21-41)17-16-25-12-8-6-9-13-25/h6-15,23-24,27-30,41H,16-22H2,1-5H3,(H,37,42)(H,38,46)(H,39,44)(H,40,45)/t27?,28?,29?,30?,36-/m1/s1 |
InChI 键 |
FPEULINZOIPWNM-ONRBRXSDSA-N |
手性 SMILES |
CC(C)CC(C(=O)[C@]1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CO |
规范 SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


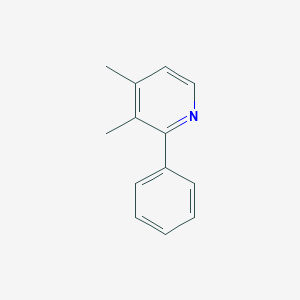
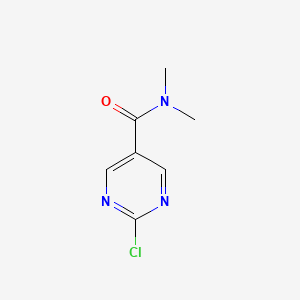
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)
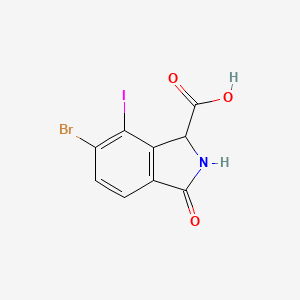
![2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one](/img/structure/B13921801.png)
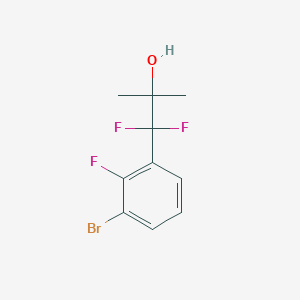
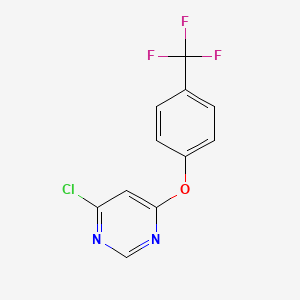
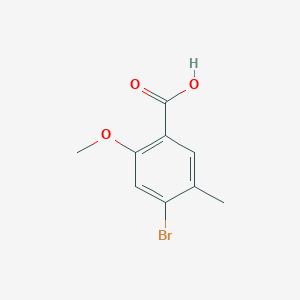
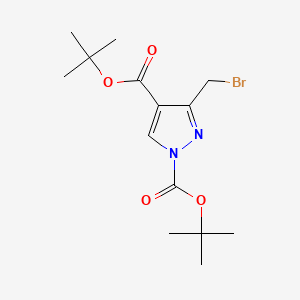
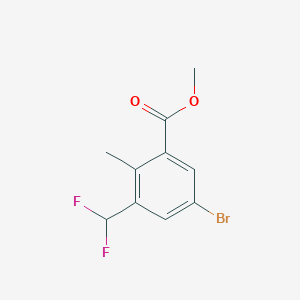
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13921838.png)
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
![5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B13921848.png)
![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
